molecular formula C10H4F6O4 B6595612 2,5-Bis(trifluoromethyl)terephthalic acid CAS No. 366008-67-5

2,5-Bis(trifluoromethyl)terephthalic acid

Cat. No.: B6595612
CAS No.: 366008-67-5
M. Wt: 302.13 g/mol
InChI Key: YIAGLTIEICXRQF-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)terephthalic acid is an organic compound with the molecular formula C10H4F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a terephthalic acid core. This compound is known for its unique chemical properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and research applications .

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate .

Action Environment

The action of 2,5-Bis(trifluoromethyl)terephthalic acid can be influenced by various environmental factors. For instance, it is stable but should be kept away from light and moisture . It is a weak acid with a predicted pKa of 2.10±0.36 . Its solubility in common organic solvents is relatively low . These properties can influence its reactivity, stability, and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(trifluoromethyl)terephthalic acid can be synthesized through several methods:

    Direct Trifluoromethylation: This method involves the reaction of terephthalic acid with trifluoromethylating agents such as trifluoromethyl magnesium bromide or trifluoromethyl sulfonic acid.

    Gas Phase Trifluoromethylation: In this method, terephthalic acid is exposed to fluorinating agents in the gas phase at high temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the direct trifluoromethylation method due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(trifluoromethyl)terephthalic acid stands out due to its high thermal stability, hydrophobicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in the synthesis of advanced materials and in applications requiring robust and durable compounds .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAGLTIEICXRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732705
Record name 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366008-67-5
Record name 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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